(4-(1H-pyrrol-1-yl)phenyl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone
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Description
Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air . Pyrrole is a component of several larger naturally occurring compounds, including heme, the prostaglandins, and the antibiotic streptomycin . Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, with two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
The synthesis of pyrrole-containing compounds often involves the reaction of diketones with ammonia or primary amines . Pyrimidines can be synthesized by the reaction of β-dicarbonyl compounds with amidines .Molecular Structure Analysis
The molecular structure of pyrrole consists of a five-membered ring with alternating double and single bonds. The nitrogen atom in the ring contributes two electrons to one of the double bonds, making it aromatic . Pyrimidines have a six-membered ring with two nitrogen atoms and four carbon atoms, with alternating single and double bonds .Chemical Reactions Analysis
Pyrrole is reactive due to the presence of the nitrogen atom in the ring, which can donate its lone pair of electrons to form new bonds . Pyrimidines can undergo reactions at the carbon atoms adjacent to the nitrogen atoms, such as alkylation, acylation, and sulfonation .Physical and Chemical Properties Analysis
Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air. It is slightly soluble in water but dissolves readily in most organic solvents . Pyrimidines are crystalline solids that are soluble in water .Mechanism of Action
Target of Action
Compounds containing a pyrrole moiety have been known to exhibit a broad range of biological activities . They have been reported as potent inhibitors of enzymes such as dihydrofolate reductase, tyrosine kinase, and cyclin-dependent kinases . These enzymes play crucial roles in cellular processes like cell growth and division, making them potential targets for anticancer agents .
Mode of Action
Pyrrole derivatives have been known to interact with their targets and inhibit their activities, leading to changes in cellular processes . For instance, inhibition of dihydrofolate reductase prevents the synthesis of tetrahydrofolate, a molecule necessary for DNA synthesis. This can lead to cell cycle arrest and apoptosis in cancer cells .
Biochemical Pathways
Given the potential targets of pyrrole derivatives, it can be inferred that the compound may affect pathways related to cell growth and division . Inhibition of these pathways can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells like cancer cells .
Result of Action
Based on the known effects of pyrrole derivatives, it can be inferred that the compound may induce cell cycle arrest and apoptosis in target cells, particularly cancer cells .
Safety and Hazards
Properties
IUPAC Name |
[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O2/c1-2-18-19(22)20(24-14-23-18)28-17-9-12-26(13-17)21(27)15-5-7-16(8-6-15)25-10-3-4-11-25/h3-8,10-11,14,17H,2,9,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPOSPHTKFYDMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC=C(C=C3)N4C=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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